Pyrrolidin-2-ylmethanamine

概要

説明

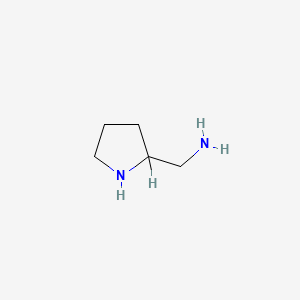

Pyrrolidin-2-ylmethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₁₂N₂. It is a derivative of pyrrolidine, a five-membered ring structure with one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

準備方法

Synthetic Routes and Reaction Conditions: Pyrrolidin-2-ylmethanamine can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, leading to the formation of the pyrrolidine ring . Another method includes the reductive amination of pyrrolidine-2-carbaldehyde with ammonia or a primary amine under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidine-2-carbaldehyde in the presence of a suitable catalyst such as palladium on carbon. This method is favored due to its efficiency and scalability .

化学反応の分析

Types of Reactions: Pyrrolidin-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid.

Reduction: It can be reduced to form pyrrolidin-2-ylmethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Pyrrolidine-2-carboxylic acid.

Reduction: Pyrrolidin-2-ylmethanol.

Substitution: Various substituted pyrrolidines depending on the reagent used.

科学的研究の応用

Chemical Applications

Organic Synthesis

Pyrrolidin-2-ylmethanamine serves as a versatile building block in organic synthesis. Its chiral nature allows for the synthesis of various chiral compounds, which are crucial in the development of pharmaceuticals. The compound is often used to create derivatives that exhibit enhanced biological activity or selectivity.

Specialty Chemicals

In industrial applications, this compound is utilized as an intermediate in the manufacture of specialty chemicals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable component in synthetic pathways for producing complex molecules.

Biological Applications

Pharmacological Research

this compound has been investigated for its potential in drug development, particularly in targeting neurological disorders and cancer. Studies have shown that derivatives of this compound can act as neurotransmitter modulators, which may lead to new treatments for conditions such as depression and anxiety .

Antitumor Activity

Research indicates that this compound derivatives have shown promise as antitumor agents. For example, compounds derived from this structure have been linked to Miboplatin, a potential anticancer drug. These compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models .

Case Studies

1. Inhibition of Enzymes

A study highlighted the synthesis of polyhydroxylated pyrrolidine derivatives that inhibit glycosidase and aldose reductase enzymes. These inhibitors could play a significant role in managing diabetes by regulating blood sugar levels and mitigating complications associated with the disease .

2. Anticonvulsant Activity

Research on pyrrolidine derivatives showed anticonvulsant properties in seizure models. Specific structural modifications enhanced their efficacy, indicating the potential for developing new antiepileptic drugs based on pyrrolidine scaffolds.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Organic Synthesis | Building block for chiral compounds | Various chiral derivatives |

| Pharmacology | Modulators for neurotransmitter systems | Potential treatments for depression |

| Cancer Research | Antitumor agents derived from pyrrolidine structure | Miboplatin-related compounds |

| Enzyme Inhibition | Inhibitors for glycosidase and aldose reductase | Polyhydroxylated pyrrolidine derivatives |

| Anticonvulsant | Compounds evaluated for efficacy in seizure models | Specific pyrrolidine derivatives |

作用機序

Pyrrolidin-2-ylmethanamine exerts its effects by binding to specific molecular targets. For instance, it inhibits protein synthesis by binding to the enzyme RNA polymerase II, which is involved in the transcription of DNA to messenger RNA. This inhibition can lead to anti-tumor effects by blocking the proliferation of cancer cells . Additionally, it can activate mammalian cells without inducing cell death, making it a valuable tool in cellular studies .

類似化合物との比較

Pyrrolidine: A parent compound with a similar ring structure but without the methanamine group.

Pyrrolidin-2-one: A lactam derivative with different reactivity and biological activity.

Prolinol: A hydroxylated derivative with distinct stereochemistry and applications.

Uniqueness: Pyrrolidin-2-ylmethanamine is unique due to its combination of the pyrrolidine ring and the methanamine group, which imparts specific chemical reactivity and biological activity. Its ability to inhibit RNA polymerase II and its potential anti-tumor properties distinguish it from other pyrrolidine derivatives .

生物活性

Pyrrolidin-2-ylmethanamine, particularly in its dihydrochloride form, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a pyrrolidine ring structure, which is a common motif in many biologically active molecules. The following sections will explore its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and exists as a dihydrochloride salt, enhancing its solubility in water. Its structure allows for various interactions with biological targets, making it a versatile pharmacophore in drug design.

1. Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. For example, studies have shown that (S)-pyrrolidin-2-ylmethanamine dihydrochloride can inhibit the growth of various bacterial strains, including Acinetobacter baumannii and Mycobacterium tuberculosis. In one study, compounds derived from pyrrolidine demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against A. baumannii, outperforming traditional antibiotics like ampicillin .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A series of pyrrolidine derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, certain derivatives showed promising IC50 values, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 37e | MCF-7 | 12.5 |

| 37f | HeLa | 15.0 |

3. Enzyme Inhibition

This compound exhibits inhibitory effects on various enzymes, which are crucial for numerous biological processes. For instance, polyhydroxylated pyrrolidine derivatives have been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. One study reported a 57% inhibition rate for a specific derivative against ALR2 .

Case Study 1: Antimicrobial Efficacy

In a comparative study of pyrrolidine derivatives against M. tuberculosis, several compounds were synthesized that demonstrated significant antibacterial activity with MIC values ranging from 0.2 to 1.5 µg/mL. These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial properties and may lead to new treatments for resistant strains .

Case Study 2: Anticancer Potential

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. Compounds were designed with different substituents on the pyrrolidine ring to assess their structure-activity relationships (SAR). The results indicated that specific modifications could significantly increase potency against cancer cells while minimizing toxicity to normal cells .

特性

IUPAC Name |

pyrrolidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKXFNABVHIUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869405 | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-57-3 | |

| Record name | 2-Pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-Pyrrolidin-2-ylmethanamine contribute to the chirality of the MnIII complexes, and how does this chirality impact their catalytic activity?

A1: (S)-Pyrrolidin-2-ylmethanamine serves as a chiral building block in the synthesis of salalen and salan ligands. [] The "S" designation indicates the specific spatial arrangement of atoms around its chiral center. When these ligands coordinate to a manganese(III) ion, they transfer their chirality to the resulting metal complex. This chirality is crucial for the asymmetric Strecker reaction, where the chiral catalyst (S,R)-2,4-Di-tert-butyl-6-({[1-(3,5-di-tert-butyl-2-hydroxybenzyl)pyrrolidin-2-yl]methylimino}methyl)phenolatomanganese(III) chloride can preferentially form one enantiomer of the product over the other. The study demonstrated that this specific MnIII-salalen complex, incorporating (S)-Pyrrolidin-2-ylmethanamine, achieved a 55% enantiomeric excess (ee) for the Strecker reaction product. [] This indicates that the catalyst exhibits a preference for the formation of one enantiomer, highlighting the importance of the chiral (S)-Pyrrolidin-2-ylmethanamine building block in achieving asymmetric induction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。